molecular formula C19H19Br2NO4 B13776821 N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester CAS No. 64187-43-5

N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester

Cat. No.: B13776821
CAS No.: 64187-43-5
M. Wt: 485.2 g/mol
InChI Key: MKSYZNVUGBAASI-BHWOMJMDSA-N
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Description

N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester is a derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a carbobenzoxy (Cbz) protecting group and a 1,2-dibromoethyl ester moiety. It has been studied for its potential biological activities, including antifertility and antiproteolytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester typically involves the protection of the amino group of L-phenylalanine with a carbobenzoxy group, followed by esterification with 1,2-dibromoethanol. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines or thiols can react with the dibromoethyl ester.

    Acids/Bases: Hydrolysis reactions can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Scientific Research Applications

N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester has been explored for several scientific research applications:

Mechanism of Action

The mechanism of action of N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester involves its interaction with biological targets such as enzymes. The dibromoethyl ester moiety can react with nucleophilic residues in enzymes, leading to inhibition of their activity. This is particularly relevant in its antiproteolytic and antifertility effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester is unique due to its specific ester moiety, which imparts distinct reactivity and biological properties. Its combination of antifertility and antiproteolytic activities makes it a valuable compound for research in reproductive biology and enzyme inhibition .

Properties

CAS No.

64187-43-5

Molecular Formula

C19H19Br2NO4

Molecular Weight

485.2 g/mol

IUPAC Name

1,2-dibromoethyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C19H19Br2NO4/c20-12-17(21)26-18(23)16(11-14-7-3-1-4-8-14)22-19(24)25-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,24)/t16-,17?/m0/s1

InChI Key

MKSYZNVUGBAASI-BHWOMJMDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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